

# Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cisapride, marketed under trade names such as **Alimix** and Propulsid, is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] It was first synthesized by Janssen Pharmaceuticals in 1980.[1] Cisapride functions primarily as a selective serotonin 5-HT<sub>4</sub> receptor agonist, which indirectly stimulates parasympathetic nerve activity by promoting the release of acetylcholine in the myenteric plexus.[1][2] This mechanism of action made it a therapeutic option for conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][3] However, due to significant safety concerns related to serious cardiac side effects, including long QT syndrome and arrhythmias, its use has been withdrawn or severely restricted in many countries.[1][2][4] This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental methodologies related to Cisapride.

# Molecular Structure and Physicochemical Properties

Cisapride is a substituted piperidinyl benzamide derivative.[4] Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic moieties.

## **Chemical Identity**



| Identifier       | Value                                                                                                       |
|------------------|-------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide[4][5] |
| CAS Number       | 81098-60-4[4][6]                                                                                            |
| Chemical Formula | C23H29CIFN3O4[4][6]                                                                                         |
| Molecular Weight | 465.9 g/mol [4][5]                                                                                          |
| Synonyms         | R 51619, Prepulsid, Propulsid, Enteropride[4][6]                                                            |

**Physicochemical Data** 

| Property        | Value                                                                                                                | Source |
|-----------------|----------------------------------------------------------------------------------------------------------------------|--------|
| Melting Point   | 109.8 °C (monohydrate)                                                                                               | [7]    |
| рКа             | 7.9 (primary, associated with the piperidinyl nitrogen)                                                              | [3]    |
| LogP (computed) | 3.4                                                                                                                  | [5]    |
| Solubility      | Practically insoluble in water. [4][7] Soluble in DMSO (to 100 mM) and acetone.[7] Sparingly soluble in methanol.[7] |        |
| Appearance      | White to slightly beige powder. [8]                                                                                  | _      |

# **Pharmacology and Mechanism of Action**

Cisapride's primary pharmacological effect is the enhancement of gastrointestinal motility. This is achieved through its action as a selective agonist at serotonin 5-HT<sub>4</sub> receptors.[1][2]

# 5-HT<sub>4</sub> Receptor Agonism



The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit. Activation of this receptor by an agonist like Cisapride initiates a downstream signaling cascade.

#### Click to download full resolution via product page

#### Signaling Pathway Details:

- Receptor Binding: Cisapride binds to the 5-HT4 receptor on myenteric neurons.
- G-Protein Activation: This binding event activates the associated Gαs protein.
- Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A
  (PKA).
- Acetylcholine Release: PKA activation ultimately results in an increased release of acetylcholine (ACh) from the neuron terminals.[2]

This released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased muscle contraction and enhanced motility.[2]

### **Other Potential Mechanisms**

Some studies have suggested that Cisapride may also have actions independent of the 5-HT<sub>4</sub> receptor, including a possible direct effect on smooth muscle, though the primary mechanism is considered to be the facilitation of acetylcholine release.

# **Pharmacokinetics and Pharmacodynamics**

A summary of key pharmacokinetic and pharmacodynamic parameters for Cisapride is provided below.



**Pharmacokinetic Properties** 

| Parameter             | -<br>Value      | Details                                                                               |
|-----------------------|-----------------|---------------------------------------------------------------------------------------|
| Bioavailability       | 30-40%          | Subject to significant first-pass metabolism.[1]                                      |
| Protein Binding       | 97.5%           | Primarily binds to albumin.[1]                                                        |
| Metabolism            | Hepatic         | Extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]                |
| Elimination Half-life | ~10 hours       | Can be prolonged in elderly patients.[1][9]                                           |
| Excretion             | Urine and Feces | The parent drug and its metabolites are eliminated via both renal and biliary routes. |

**Pharmacodynamic Properties** 

| Parameter | Value  | Target/Effect                         |
|-----------|--------|---------------------------------------|
| EC50      | 140 nM | 5-HT4 Receptor Agonism[1]             |
| IC50      | 9.4 nM | hERG Potassium Channel<br>Blockade[1] |

The potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is the primary mechanism responsible for the observed cardiac side effects, as it leads to a prolongation of the QT interval and an increased risk of potentially fatal arrhythmias.

# **Experimental Protocols**

Characterization of Cisapride's interaction with the 5-HT<sub>4</sub> receptor involves various in-vitro assays. Below are generalized methodologies for key experiments.

## **Radioligand Binding Assay (Competition)**



This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like Cisapride) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Cisapride for the 5-HT4 receptor.

#### Materials:

- Receptor Source: Membrane preparations from cells expressing 5-HT<sub>4</sub> receptors (e.g., guinea pig striatum).[4]
- Radioligand: A high-affinity 5-HT4 receptor antagonist, such as [3H]-GR113808.[4]
- Test Compound: Cisapride, dissolved in an appropriate solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Filtration Apparatus: Glass fiber filters and a cell harvester.

#### Click to download full resolution via product page

#### Methodology:

- Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of unlabeled Cisapride.
- Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
- Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.



• Data Analysis: Plot the percentage of radioligand binding inhibition against the logarithm of the Cisapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> (the concentration of Cisapride that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

## **Functional Assay: Acetylcholine Release**

This assay measures the functional consequence of 5-HT<sub>4</sub> receptor activation by quantifying the release of acetylcholine from neuronal preparations.

Objective: To measure the effect of Cisapride on acetylcholine release from myenteric plexus neurons.

#### Materials:

- Tissue Preparation: Isolated strips of guinea pig ileum or colon containing the myenteric plexus.
- Radiolabeling: [3H]-Choline to label the acetylcholine stores within the neurons.
- Stimulation: Electrical field stimulation (EFS) to evoke neurotransmitter release.
- · Test Compound: Cisapride.
- Inhibitors: Tetrodotoxin (to block neuronal action potentials) and atropine (to block muscarinic receptors) can be used as controls.[6]

#### Methodology:

- Tissue Loading: Incubate the tissue strips with [3H]-Choline, which is taken up by cholinergic neurons and converted into [3H]-Acetylcholine.
- Washout: Perfuse the tissue with a physiological salt solution to wash out excess [<sup>3</sup>H] Choline.
- Sample Collection: Collect fractions of the perfusate at regular intervals to measure basal [3H]-ACh release.



- Stimulation: Apply EFS to the tissue to evoke a consistent release of [3H]-ACh.
- Drug Application: Add Cisapride to the perfusion solution and continue to collect fractions during and after its application, both under basal and EFS conditions.
- Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.
- Data Analysis: Compare the amount of [3H]-ACh released in the presence of Cisapride to the amount released under control conditions to determine its effect on acetylcholine release.

## Conclusion

Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT<sub>4</sub> receptor agonism. Its molecular properties and pharmacokinetic profile led to its clinical use for motility disorders. However, the significant off-target activity on hERG potassium channels, resulting in cardiotoxicity, ultimately led to its withdrawal from many markets. The study of Cisapride remains a valuable case study in drug development, highlighting the critical importance of receptor selectivity and thorough off-target screening to ensure patient safety. The experimental protocols detailed herein represent standard methodologies for characterizing the pharmacological profile of such compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence against an acetylcholine releasing action of cisapride in the human colon PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Evidence against an acetylcholine releasing action of cisapride in the human colon PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Acetylcholine from Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Alimix (Cisapride): A Comprehensive Technical Guide on its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2698976#alimix-cisapride-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com